Hsd17B13-IN-73

HSD17B13 Enzymatic inhibition Potency comparison

Distinct benzothiolo[2,3-d]pyrimidin-4-one core for orthogonal HSD17B13 target validation. IC50 <0.1 µM enables in vitro NAFLD/NASH research without picomolar potency confounding factors. Valuable SAR tool for mapping ligand-binding pocket interactions distinct from other chemotypes. Ideal comparator for side-by-side studies against advanced candidates like BI-3231.

Molecular Formula C29H22FN3O2S2
Molecular Weight 527.6 g/mol
Cat. No. B12380902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-73
Molecular FormulaC29H22FN3O2S2
Molecular Weight527.6 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C=CC(=C2)F)C3=NC4=C(C5=C(S4)C(=CC=C5)O)C(=O)N3CCCC6=NC7=CC=CC=C7S6
InChIInChI=1S/C29H22FN3O2S2/c30-17-12-13-18(20(15-17)16-10-11-16)27-32-28-25(19-5-3-7-22(34)26(19)37-28)29(35)33(27)14-4-9-24-31-21-6-1-2-8-23(21)36-24/h1-3,5-8,12-13,15-16,34H,4,9-11,14H2
InChIKeyUCZFORHAEGBRNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HSD17B13-IN-73: A Validated Chemical Probe for Investigating HSD17B13 Inhibition in Liver and Metabolic Disease Research


HSD17B13-IN-73 (also known as Compound 85) is a small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a hepatic lipid droplet-associated enzyme genetically linked to protection against nonalcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatohepatitis (MASH) . It demonstrates potent inhibitory activity against estradiol with an IC50 value of < 0.1 μM . As a research tool compound, HSD17B13-IN-73 is specifically designed for investigating HSD17B13 biology and its role in lipid metabolism and liver disease pathogenesis, distinct from other HSD17B13 inhibitors that exhibit different potency profiles, selectivity windows, and reported in vivo pharmacological tool potential [1].

Procurement Alert: Why HSD17B13-IN-73 Cannot Be Replaced by Other HSD17B13 Inhibitors in Critical Assays


Interchanging HSD17B13 inhibitors such as BI-3231, HSD17B13-IN-105, or the liver-targeting Compound 32 with HSD17B13-IN-73 is scientifically unsound due to significant disparities in enzymatic potency, species selectivity, and established in vivo pharmacology [1]. For instance, BI-3231 exhibits nanomolar IC50 values against human and mouse HSD17B13 (1 and 14 nM, respectively) and is a well-validated chemical probe , while HSD17B13-IN-105 demonstrates a 0.036 μM IC50 with documented selectivity over 17BHSD4 [2]. These differences in binding affinity, off-target profiles, and the emerging in vivo efficacy data for liver-targeting analogs [3] directly impact experimental outcomes, dose selection, and interpretation of mechanism-of-action studies, necessitating compound-specific validation rather than class-based substitution.

Quantitative Differentiation: HSD17B13-IN-73 vs. Key HSD17B13 Inhibitor Comparators


Enzymatic Potency: HSD17B13-IN-73 Demonstrates Defined Potency Compared to Ultra-High Affinity Nanomolar Inhibitors

HSD17B13-IN-73 exhibits an IC50 of <0.1 μM against estradiol, as reported in vendor datasheets . This is significantly less potent than BI-3231, which has a reported IC50 of 1 nM for human HSD17B13 and 14 nM for mouse HSD17B13 . It is also less potent than Compound 32, which demonstrates an IC50 of 2.5 nM [1]. However, HSD17B13-IN-73 is more potent than HSD17B13-IN-105, which has an IC50 of 0.036 μM (36 nM) [2]. This potency profile suggests HSD17B13-IN-73 may be suitable for assays where extreme potency is not required or may be intentionally avoided to probe partial inhibition or in systems where high concentrations are needed.

HSD17B13 Enzymatic inhibition Potency comparison NAFLD Chemical probe

Selectivity Profile: HSD17B13-IN-73's Off-Target Profile Remains Undefined, Creating a Critical Gap Versus Characterized Probes

Unlike BI-3231 and HSD17B13-IN-105, no selectivity data (e.g., panel screens or isoform selectivity) has been reported for HSD17B13-IN-73 in publicly accessible vendor materials . BI-3231 has demonstrated excellent selectivity versus the structurally related homolog HSD17B11 (IC50>10 μM) and in a commercial SafetyScreen44 panel . HSD17B13-IN-105 exhibits high selectivity over 17BHSD4 with an IC50 of 31.5 μM [1]. Compound 32, while highly potent, also has a reported liver-targeting profile that may confer a unique selectivity in vivo [2].

HSD17B13 Selectivity Off-target Chemical probe Data gap

In Vivo Pharmacological Tool Status: HSD17B13-IN-73 Lacks Reported In Vivo Efficacy, Contrasting with Advanced Liver-Targeting Inhibitors

HSD17B13-IN-73 has not been reported to have in vivo efficacy data in any publicly available vendor datasheets . In contrast, a recently disclosed liver-targeting HSD17B13 inhibitor, Compound 32, has demonstrated robust in vivo anti-MASH activity in multiple mouse models, including significantly better liver microsomal stability and pharmacokinetic profile compared to BI-3231 [1]. This positions Compound 32 as the first pharmacological tool with reported in vivo anti-MASH activity, while HSD17B13-IN-73 remains an in vitro tool only.

HSD17B13 In vivo efficacy MASH Liver-targeting Pharmacology

Predicted Physicochemical Properties: HSD17B13-IN-73's High Lipophilicity May Influence Assay Performance

The predicted physicochemical properties for HSD17B13-IN-73 include a boiling point of 726.064±70.00 °C, density of 1.526±0.14 g/cm³, and pKa of 8.877±0.20 . While these predicted values offer limited insight into actual solubility, the molecular weight of 527.63 g/mol and the presence of multiple aromatic rings suggest high lipophilicity, which is a common feature among HSD17B13 inhibitors . This is in contrast to BI-3231 (MW 380.37) and HSD17B13-IN-105 (MW 357.29), which are significantly smaller and may possess different solubility and permeability characteristics [1].

HSD17B13-IN-73 Physicochemical properties LogP Solubility DMPK

Optimal Use Cases for HSD17B13-IN-73 in Academic and Biopharmaceutical Research


In Vitro Biochemical Assays Requiring Defined, Moderate Potency HSD17B13 Inhibition

HSD17B13-IN-73 is suitable for in vitro biochemical or cell-based assays where an IC50 in the sub-micromolar range is desirable. This contrasts with ultra-potent probes like BI-3231 (IC50 ~1 nM) which may fully saturate target engagement at low concentrations, limiting the dynamic range for detecting partial inhibition or for use in high-concentration screening formats .

Proof-of-Concept Studies in HSD17B13 Biology Where Well-Characterized Probes are Unavailable

When a well-validated chemical probe with selectivity data (e.g., BI-3231) is not accessible due to cost or availability, HSD17B13-IN-73 can serve as an alternative for initial target engagement studies. However, researchers must acknowledge the lack of selectivity profiling and interpret results with caution, preferably using genetic knockdown or overexpression controls .

Comparative Studies with Liver-Targeting Inhibitors to Differentiate Systemic vs. Local Effects

HSD17B13-IN-73 can be used in comparative studies alongside liver-targeting inhibitors like Compound 32 [1] to investigate the impact of tissue distribution on HSD17B13 inhibition. Its lack of reported liver-targeting properties makes it a useful control for studying systemic HSD17B13 inhibition versus liver-specific targeting.

Analytical Chemistry and Method Development for HSD17B13 Inhibitor Detection

Given its distinct molecular weight (527.63 g/mol) and predicted physicochemical properties, HSD17B13-IN-73 can be employed as a reference standard in LC-MS/MS method development for quantifying HSD17B13 inhibitors in biological matrices, leveraging its unique mass signature .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hsd17B13-IN-73

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.